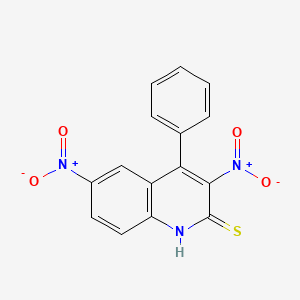![molecular formula C18H13Cl2NO4 B14214757 [1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid CAS No. 807614-99-9](/img/structure/B14214757.png)
[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichlorobenzoyl chloride and 5-hydroxy-2-methylindole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K₂CO₃) in an aqueous or organic solvent. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the indole ring.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: The compound serves as a building block for the synthesis of novel indole derivatives with potential biological activities.
Biology:
Biological Studies: It is used in studies to understand the biological activities of indole derivatives, including their antiviral, anti-inflammatory, and anticancer properties.
Medicine:
Drug Development: The compound is investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry:
Chemical Industry: It is used in the chemical industry for the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of [1-(2,3-Dichlorobenzoyl)-5-hydroxy-2-methyl-1h-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various biological effects.
Inhibition of Enzymes: The compound may inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes.
Modulation of Signaling Pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
5-Hydroxyindoleacetic acid: A metabolite of serotonin with distinct physiological roles.
2,3-Dichlorobenzoyl chloride: A precursor in the synthesis of the target compound.
Uniqueness:
Chemical Structure: The presence of both the dichlorobenzoyl and hydroxyindole moieties in the same molecule imparts unique chemical properties.
Biological Activity: The compound’s specific combination of functional groups may result in distinct biological activities compared to other indole derivatives.
Properties
CAS No. |
807614-99-9 |
|---|---|
Molecular Formula |
C18H13Cl2NO4 |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-[1-(2,3-dichlorobenzoyl)-5-hydroxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H13Cl2NO4/c1-9-12(8-16(23)24)13-7-10(22)5-6-15(13)21(9)18(25)11-3-2-4-14(19)17(11)20/h2-7,22H,8H2,1H3,(H,23,24) |
InChI Key |
OJZSVXLSZYUHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=C(C(=CC=C3)Cl)Cl)C=CC(=C2)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indole, 3-[[4-(3-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14214680.png)
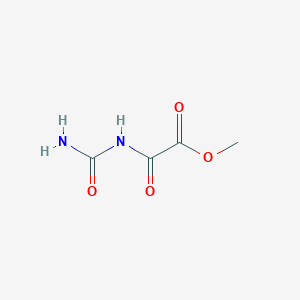
![4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine](/img/structure/B14214688.png)
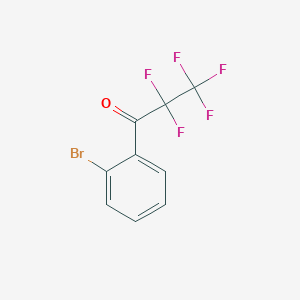

![Trichloro[4-(perfluorooctyl)phenyl]silane](/img/structure/B14214707.png)
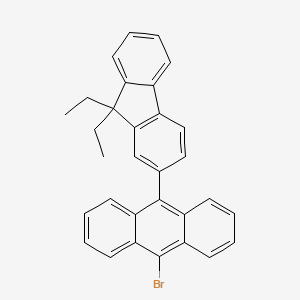
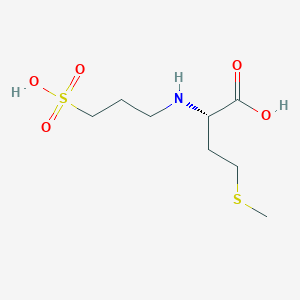
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)

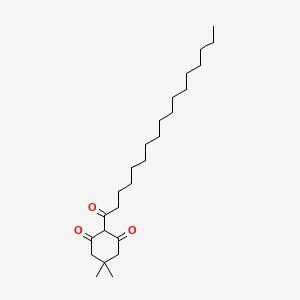
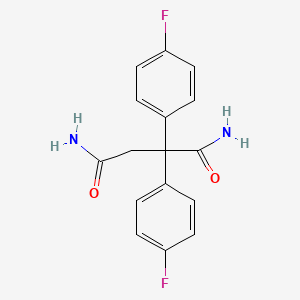
![Benzoic acid;[3,5-bis[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14214764.png)
